REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].Br[CH:16](Br)[CH3:17].O>O1CCCC1>[CH:1]1([CH2:13][CH2:12][CH:11]2[C:10]3[C:1](=[CH:2][CH:3]=[CH:16][CH:17]=3)[CH:9]=[CH:8]2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
175 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40.42 g
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
under stirring for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to heat up to room temperature
|
Type
|
TEMPERATURE
|
Details
|
It was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
were dropped (within 20 minutes)
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 50° C.
|
Type
|
STIRRING
|
Details
|
under stirring for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
was cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with pentane
|
Type
|
CUSTOM
|
Details
|
By evaporation under vacuum 28.65 g of product
|
Type
|
CUSTOM
|
Details
|
were obtained (yield=51.6%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(C=CC2=CC=CC=C12)CCC1C=CC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |